molecular formula C18H18ClNO2 B5806554 2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B5806554
M. Wt: 315.8 g/mol
InChI Key: JAJFJBPBSAUZHH-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a tetrahydronaphthalenyl moiety connected via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenol and 5,6,7,8-tetrahydronaphthalen-1-amine.

    Formation of Intermediate: 2-chlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chlorophenoxy)acetyl chloride.

    Amidation Reaction: The intermediate 2-(2-chlorophenoxy)acetyl chloride is then reacted with 5,6,7,8-tetrahydronaphthalen-1-amine in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Use of Catalysts: Employing catalysts to enhance reaction rates.

    Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.

    Scalability: Adapting the reaction conditions to large-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.

    Pathways Involved: Signal transduction pathways that are modulated by the compound, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)acetic acid
  • N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
  • 2-(2-bromophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Uniqueness

2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide stands out due to its unique combination of the chlorophenoxy and tetrahydronaphthalenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-15-9-3-4-11-17(15)22-12-18(21)20-16-10-5-7-13-6-1-2-8-14(13)16/h3-5,7,9-11H,1-2,6,8,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJFJBPBSAUZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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